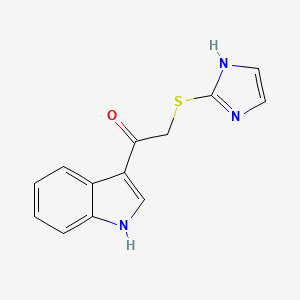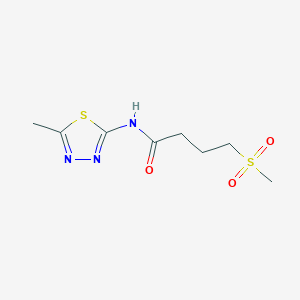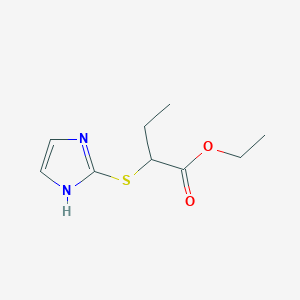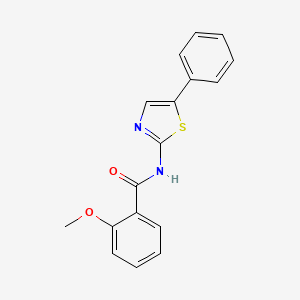
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cell growth and proliferation. This compound has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. Additionally, it has been shown to reduce inflammation and oxidative stress in the brain, which may be beneficial for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone. One direction is to further explore its mechanisms of action and identify specific targets for its anti-cancer and neuroprotective effects. Additionally, this compound could be studied in combination with other drugs to enhance its efficacy and reduce potential side effects. Finally, the development of more efficient methods for synthesizing and administering this compound could make it a more viable option for clinical use in the future.
In conclusion, 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone is a promising compound for scientific research due to its potential use in cancer and neurodegenerative disease research. Its synthesis method has been optimized for high yield and purity, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone involves the reaction of 2-mercaptoimidazole with indole-3-carboxaldehyde in the presence of a base. The resulting product is then oxidized to form the final compound. This method has been optimized for high yield and purity, making it a reliable way to produce 2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone.
Applications De Recherche Scientifique
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone has been studied for its potential use in various scientific research applications. One of its main uses is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(1H-imidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12(8-18-13-14-5-6-15-13)10-7-16-11-4-2-1-3-9(10)11/h1-7,16H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIFUOHKQENRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)
![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)




![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)